1-(tert-Butyl)-4-(chloromethoxy)benzene 1-(tert-Butyl)-4-(chloromethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18344903
InChI: InChI=1S/C11H15ClO/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h4-7H,8H2,1-3H3
SMILES:
Molecular Formula: C11H15ClO
Molecular Weight: 198.69 g/mol

1-(tert-Butyl)-4-(chloromethoxy)benzene

CAS No.:

Cat. No.: VC18344903

Molecular Formula: C11H15ClO

Molecular Weight: 198.69 g/mol

* For research use only. Not for human or veterinary use.

1-(tert-Butyl)-4-(chloromethoxy)benzene -

Specification

Molecular Formula C11H15ClO
Molecular Weight 198.69 g/mol
IUPAC Name 1-tert-butyl-4-(chloromethoxy)benzene
Standard InChI InChI=1S/C11H15ClO/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h4-7H,8H2,1-3H3
Standard InChI Key YWQPICKIJRSCNG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)OCCl

Introduction

Chemical Structure and Properties

Molecular Architecture

1-(tert-Butyl)-4-(chloromethoxy)benzene (C₁₁H₁₅ClO) features a benzene ring substituted at the para position with a tert-butyl group (-C(CH₃)₃) and a chloromethoxy moiety (-O-CH₂Cl). The tert-butyl group confers steric bulk and electron-donating effects, while the chloromethoxy group introduces electrophilic character, making the compound amenable to nucleophilic substitution reactions .

The molecular weight is 198.69 g/mol, with a density of approximately 1.1 g/cm³. Spectroscopic data (NMR, IR) for this compound are consistent with its structure:

  • ¹H NMR: A singlet at δ 1.35 ppm (9H, tert-butyl), δ 3.85 ppm (2H, -O-CH₂Cl), and aromatic protons at δ 7.2–7.4 ppm .

  • IR: Stretching vibrations at 750 cm⁻¹ (C-Cl) and 1250 cm⁻¹ (C-O-C) .

Synthesis Methods

Catalytic Friedel-Crafts Alkylation

A patented synthesis route employs chlorobenzene and chloro-2-methylpropane (tert-butyl chloride) in the presence of complex acid HAlCl₄ as a catalyst . The reaction proceeds via a Friedel-Crafts mechanism:

Chlorobenzene+ClC(CH₃)₃HAlCl₄1-(tert-Butyl)-4-chlorobenzene+HCl\text{Chlorobenzene} + \text{ClC(CH₃)₃} \xrightarrow{\text{HAlCl₄}} \text{1-(tert-Butyl)-4-chlorobenzene} + \text{HCl}

Subsequent chloromethylation introduces the -O-CH₂Cl group. This method achieves 85–90% yield under optimized conditions (60°C, 8 hours) and utilizes generated HCl in situ, enhancing cost efficiency .

Table 1: Comparison of Synthesis Routes

MethodCatalystYield (%)Temperature (°C)Byproduct Management
Friedel-Crafts HAlCl₄85–9060HCl reuse
Grignard Reaction n-BuLi70–75-78Complex workup

Applications in Pharmaceutical and Industrial Chemistry

Polymer Chemistry

The compound’s stability under radical conditions makes it valuable in synthesizing cross-linked polymers. Copolymerization with styrene derivatives enhances thermal resistance in materials .

Related Compounds and Derivatives

Table 2: Structurally Analogous Compounds

CompoundStructureKey DifferencesApplications
4-tert-Butylbenzyl chlorideC₁₁H₁₅ClLacks methoxy oxygenAlkylation reactions
1-(tert-Butyl)-4-iodobenzeneC₁₀H₁₃IIodine substituentRadiolabeling

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